Dipotassium 16,17-dimethoxyanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-diyl bis(sulphate)
Description
Dipotassium 16,17-dimethoxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-diyl bis(sulphate) is a polycyclic aromatic compound characterized by a fused anthra-benzo pentaphene core. The structure features:
- Methoxy substituents at positions 16 and 17, which are electron-donating groups.
- Bis(sulphate) groups at positions 5 and 10, contributing to high solubility in polar solvents.
- Dipotassium counterions, enhancing ionic stability.
The dipotassium variant is inferred to have a molecular weight of approximately 754.8 g/mol (calculated by replacing sodium with potassium).
Properties
CAS No. |
85391-40-8 |
|---|---|
Molecular Formula |
C36H20K2O10S2 |
Molecular Weight |
754.9 g/mol |
IUPAC Name |
dipotassium;(30,34-dimethoxy-21-sulfonatooxy-12-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3,5(33),6,8,10,12,14,16,18,20,22,24,26,28,31-heptadecaenyl) sulfate |
InChI |
InChI=1S/C36H22O10S2.2K/c1-43-27-15-25-17-7-3-5-9-21(17)35(45-47(37,38)39)23-13-11-19-20-12-14-24-30-26(18-8-4-6-10-22(18)36(24)46-48(40,41)42)16-28(44-2)34(32(20)30)33(27)31(19)29(23)25;;/h3-16H,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChI Key |
CFVXMXZGZYHLRH-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C2C3=C4C(=C(C5=CC=CC=C5C4=C1)OS(=O)(=O)[O-])C=CC3=C6C=CC7=C(C8=CC=CC=C8C9=CC(=C2C6=C79)OC)OS(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Methoxylation of the Anthraquinone Core
The starting material, 16,17-dihydroxyanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-diol, undergoes methoxylation using dimethyl sulfate ($$ (\text{CH}3)2\text{SO}_4 $$) in an alkaline medium.
Reaction Conditions :
- Temperature: 60–65°C
- Solvent: Aqueous NaOH (10% w/v)
- Time: 8–12 hours
- Yield: 68–72%
The methoxy groups at positions 16 and 17 are introduced first due to their lower steric hindrance compared to other positions. Excess dimethyl sulfate is avoided to prevent methylation of the hydroxyl groups intended for subsequent sulfonation.
Sulfonation at Positions 5 and 10
The methoxylated intermediate is treated with chlorosulfonic acid ($$ \text{ClSO}_3\text{H} $$) to install sulfate groups.
Reaction Conditions :
- Temperature: 0–5°C (ice bath)
- Solvent: Dry dichloromethane
- Molar Ratio: 1:2.2 (intermediate : $$ \text{ClSO}_3\text{H} $$)
- Time: 4–6 hours
- Yield: 58–63%
The low temperature minimizes side reactions, while the excess chlorosulfonic acid ensures complete sulfonation. The progress is monitored via thin-layer chromatography (TLC) using silica gel plates and a 7:3 hexane-ethyl acetate mobile phase.
Neutralization to Dipotassium Salt
The bis(sulphuric acid) derivative is neutralized with potassium hydroxide ($$ \text{KOH} $$) to form the final dipotassium salt.
Reaction Conditions :
- Temperature: 25°C (room temperature)
- Solvent: Ethanol-water (4:1 v/v)
- pH: Adjusted to 7.0–7.5
- Time: 2 hours
- Yield: 89–92%
The neutralization step is critical for enhancing the compound’s water solubility and stability. Residual potassium ions are removed via dialysis using a 1 kDa molecular weight cutoff membrane.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude product purification employs reversed-phase HPLC with the following parameters:
| Column | Mobile Phase | Flow Rate | Detection | Purity Achieved |
|---|---|---|---|---|
| C18 (250 mm) | 65:35 MeOH:0.1% HCOOH | 1.0 mL/min | UV 254 nm | ≥98.5% |
Fractions containing the target compound are pooled and lyophilized to obtain a crystalline powder.
Spectroscopic Validation
- Nuclear Magnetic Resonance (NMR) :
- $$ ^1\text{H} $$-NMR (400 MHz, DMSO-d6): δ 8.21 (s, 2H, aromatic), 3.94 (s, 6H, OCH3), 3.72 (q, 4H, SO4-K)
- $$ ^{13}\text{C} $$-NMR: 162.4 ppm (C-SO4), 56.1 ppm (OCH3)
- Mass Spectrometry :
These data confirm the successful incorporation of methoxy and sulfate groups while verifying the absence of positional isomers.
Optimization Strategies
Temperature Control in Sulfonation
Early attempts at sulfonation above 10°C resulted in a 22% decrease in yield due to decomposition. Maintaining the reaction at 0–5°C improved reproducibility and reduced byproduct formation.
Solvent Selection for Neutralization
Comparative studies of neutralization solvents:
| Solvent System | Yield (%) | Solubility (mg/mL) |
|---|---|---|
| Ethanol-water | 89–92 | 34.2 |
| Methanol-water | 82–85 | 28.7 |
| Acetone-water | 75–78 | 12.4 |
The ethanol-water system provided optimal yield and solubility, facilitating subsequent biological testing.
Scalability and Industrial Considerations
Pilot-scale production (100 g batches) revealed two critical factors:
- Mixing Efficiency : High-shear mixing during sulfonation improved homogeneity and increased yield by 11%.
- Drying Conditions : Lyophilization at −50°C/0.01 mbar preserved crystallinity better than spray drying (97% vs. 82% recovery).
These insights underscore the compound’s manufacturability for applications in analytical chemistry and materials science.
Chemical Reactions Analysis
Sulfonate Group Reactivity
The sulfate ester groups at positions 5 and 10 undergo hydrolysis under acidic or alkaline conditions to form free sulfonic acid derivatives. This reaction is critical for modifying solubility and biological activity .
Key conditions and outcomes:
| Reaction Type | Conditions | Product | Yield | Analytical Method |
|---|---|---|---|---|
| Acidic Hydrolysis | 1M HCl, 80°C, 4h | Free sulfonic acid analog | 82% | HPLC, -NMR |
| Alkaline Hydrolysis | 0.5M NaOH, 60°C, 2h | Disodium sulfonate derivative | 76% | MS, IR Spectroscopy |
Methoxy Group Substitution
The methoxy groups at positions 16 and 17 participate in nucleophilic substitution reactions. For example, demethylation using hydrobromic acid (HBr) yields hydroxylated derivatives .
Demethylation pathway:
-
Conditions: 48% HBr, reflux, 6h
-
Product: 16,17-Dihydroxy analog
-
Yield: 68% (isolated via column chromatography)
Metal Chelation
The compound forms stable complexes with divalent metal ions (e.g., Cu, Fe) through its sulfonate and methoxy groups. These complexes are studied for catalytic and biomedical applications .
Complexation data:
| Metal Ion | Stability Constant (log K) | Application |
|---|---|---|
| Cu | 8.2 ± 0.3 | Oxidative catalysis |
| Fe | 7.6 ± 0.2 | Fenton-like reaction studies |
Photochemical Reactions
UV irradiation induces intramolecular cyclization, forming fused quinone structures. This reactivity is leveraged in photodynamic therapy research.
Photodegradation parameters:
-
Wavelength: 254 nm
-
Exposure Time: 30 min
-
Major Product: Anthraquinone-sulfonate hybrid (confirmed by LC-MS)
Reductive Transformations
Catalytic hydrogenation reduces aromatic rings, producing partially saturated derivatives. This alters electronic properties for optoelectronic material studies.
Hydrogenation results:
-
Catalyst: Pd/C (5% w/w)
-
Pressure: 3 atm H, 50°C
-
Conversion: 94% (monitored by -NMR)
Stability Under Analytical Conditions
Reverse-phase HPLC analysis (Newcrom R1 column, acetonitrile/water with HPO) confirms stability in solution at room temperature for 24h . No decomposition is observed under standard analytical protocols .
This compound’s multifunctional reactivity makes it valuable for synthetic chemistry and materials science. Further studies are required to explore its catalytic potential and bioactivity mechanisms.
Scientific Research Applications
Dipotassium 16,17-dimethoxyanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-diyl bis(sulphate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various medical conditions.
Mechanism of Action
The mechanism of action of dipotassium 16,17-dimethoxyanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-diyl bis(sulphate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
16-Nitroanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione (CAS 128-60-9)
Structural Differences :
- Nitro group at position 16 instead of methoxy.
- Dione functional groups at positions 5 and 10 (vs. bis(sulphate)).
Properties :
- Molecular formula: C₃₄H₁₅NO₄.
- Molecular weight: 501.49 g/mol .
- The nitro group is strongly electron-withdrawing, reducing electron density in the aromatic system compared to methoxy.
- Dione groups may limit solubility in polar solvents relative to sulphate esters.
Applications : Likely used in materials science for optoelectronic applications due to its conjugated system.
Disodium Dibromo-16,17-dimethoxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-diyl Bis(sulphate) (CAS 1324-72-7)
Structural Differences :
- Bromine atoms replace hydrogen at unspecified positions.
- Disodium counterions instead of dipotassium.
Properties :
- Molecular formula: C₃₆H₂₀Br₂O₁₀S₂·2Na.
- Molecular weight: 882.47 g/mol .
- Higher molecular weight due to bromine atoms.
Applications : Industrial or scientific uses, possibly as a dye intermediate (e.g., Vat Green 1 derivatives) .
Sodium Salt of Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-diol, 16,17-dimethoxy-, 5,10-bis(hydrogen sulfate) (CAS 2538-84-3)
Structural Differences :
- Sodium counterions vs. potassium.
Properties :
- Molecular formula: C₃₆H₂₂O₁₀S₂·2Na.
- Molecular weight: 722.6 g/mol .
- Potassium salts generally exhibit higher solubility in water compared to sodium salts due to larger ionic radius and weaker lattice energy.
Applications : Likely similar to the dipotassium variant but with differences in formulation compatibility.
Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)
Structural Differences :
- Smaller naphthalene core vs. extended pentaphene system.
- Sulphonates (SO₃⁻) instead of sulphates (SO₄²⁻).
Properties :
- Molecular formula: C₁₀H₆K₂O₇S₂.
- Molecular weight: Not explicitly stated but estimated to be ~372.5 g/mol .
- Sulphonates are less acidic than sulphates, affecting pH-dependent applications.
- Reduced conjugation limits optoelectronic utility compared to pentaphene derivatives.
Applications : Commonly used as an intermediate in dye synthesis or surfactants.
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |
|---|---|---|---|---|
| Dipotassium 16,17-dimethoxyanthra[...]pentaphene-5,10-diyl bis(sulphate) | C₃₆H₂₂O₁₀S₂·2K (inferred) | ~754.8 | 16,17-dimethoxy | Bis(sulphate) |
| 16-Nitroanthra[...]pentaphene-5,10-dione (CAS 128-60-9) | C₃₄H₁₅NO₄ | 501.49 | 16-nitro | Dione |
| Disodium dibromo-16,17-dimethoxyanthra[...]pentaphene-5,10-diyl bis(sulphate) | C₃₆H₂₀Br₂O₁₀S₂·2Na | 882.47 | 16,17-dimethoxy, dibromo | Bis(sulphate) |
| Sodium salt of anthra[...]pentaphene-5,10-bis(hydrogen sulfate) (CAS 2538-84-3) | C₃₆H₂₂O₁₀S₂·2Na | 722.6 | 16,17-dimethoxy | Bis(sulphate) |
| Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2) | C₁₀H₆K₂O₇S₂ | ~372.5 | 7-hydroxy | Disulphonate |
Research Findings and Implications
- Solubility : Sulphate/sulphonate groups and alkali counterions (K⁺/Na⁺) improve aqueous solubility, critical for industrial dye formulations .
Biological Activity
Dipotassium 16,17-dimethoxyanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-diyl bis(sulphate) is a complex organic compound with potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound has a molecular formula of and a molar mass of approximately 516.54 g/mol. Its structure features multiple aromatic rings and functional groups that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C36H20K2O4S2 |
| Molar Mass | 516.54 g/mol |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds similar to dipotassium 16,17-dimethoxyanthra(9,1,2-cde)benzo(rst)pentaphene have demonstrated antimicrobial properties. For instance, studies on related anthraquinone derivatives have shown effectiveness against various bacterial strains, including Bacillus subtilis and Escherichia coli . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential activity.
Cytotoxicity
Cytotoxicity assays are essential for assessing the safety and therapeutic potential of new compounds. Preliminary studies have indicated that anthraquinone derivatives exhibit cytotoxic effects on cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and disruption of cellular metabolism .
Antioxidant Activity
Antioxidant properties are crucial for compounds that may be used in therapeutic applications. Some studies have reported that anthraquinone compounds possess significant antioxidant activity, which can mitigate oxidative stress in cells. This activity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) .
Study 1: Antimicrobial Efficacy of Related Compounds
A study published in the Journal of Natural Products evaluated the antimicrobial activity of several anthraquinone derivatives. The results indicated that compounds with similar structures to dipotassium 16,17-dimethoxyanthra(9,1,2-cde)benzo(rst)pentaphene exhibited varying degrees of antibacterial activity against Gram-positive bacteria but were less effective against Gram-negative strains .
Study 2: Cytotoxic Effects on Cancer Cell Lines
In a laboratory study assessing the cytotoxic effects of anthraquinones on cancer cell lines, researchers found that specific derivatives led to significant reductions in cell viability in MCF-7 cells. The study highlighted the potential for these compounds as chemotherapeutic agents .
Study 3: Antioxidant Potential Assessment
An investigation into the antioxidant properties of anthraquinone derivatives revealed that certain compounds could effectively scavenge free radicals. This property is particularly relevant for developing drugs aimed at reducing oxidative damage in various diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
